molecular formula C10H10O4 B7812738 Methyl 3,4-dihydroxycinnamate

Methyl 3,4-dihydroxycinnamate

Cat. No.: B7812738
M. Wt: 194.18 g/mol
InChI Key: OCNYGKNIVPVPPX-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxycinnamate, also known as methyl caffeate, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of caffeic acid, characterized by the presence of two hydroxyl groups on the benzene ring and a methyl ester group. This compound is known for its antioxidant properties and is found in various plants, contributing to their defense mechanisms against pathogens.

Scientific Research Applications

Methyl 3,4-dihydroxycinnamate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydroxycinnamate typically involves the esterification of caffeic acid. One common method is the Fischer esterification, where caffeic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through biotechnological methods. Microbial fermentation using genetically engineered Escherichia coli has been explored for the biosynthesis of caffeic acid, which can then be esterified to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation or acetylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Methylation can be achieved using methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of methylated or acetylated derivatives.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydroxycinnamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Caffeic Acid: The parent compound, which lacks the methyl ester group.

    Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.

    Ferulic Acid: A hydroxycinnamic acid with a methoxy group instead of a hydroxyl group.

Uniqueness: Methyl 3,4-dihydroxycinnamate is unique due to its specific ester group, which enhances its lipophilicity and bioavailability compared to caffeic acid. This modification also influences its biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYGKNIVPVPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3843-74-1
Record name Methyl caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3843-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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